4-Acetylphenyl 3-bromobenzoate
CAS No.:
Cat. No.: VC15512498
Molecular Formula: C15H11BrO3
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrO3 |
|---|---|
| Molecular Weight | 319.15 g/mol |
| IUPAC Name | (4-acetylphenyl) 3-bromobenzoate |
| Standard InChI | InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |
| Standard InChI Key | OKXIXQUCHJSABM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br |
Introduction
Molecular Structure and Spectral Characteristics
Structural Features
The molecule comprises two aromatic rings connected via an ester linkage:
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3-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the 3-position and an ester group at the 1-position.
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4-Acetylphenyl group: A second benzene ring bearing an acetyl substituent at the 4-position.
The InChIKey (OKXIXQUCHJSABM-UHFFFAOYSA-N) and SMILES (C(c1cc(Br)ccc1)(Oc1ccc(C(=O)C)cc1)=O) provide unambiguous identifiers for its structure .
Spectroscopic Data
Key spectral characteristics include:
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Mass Spectrometry (MS): A molecular ion peak at m/z 317.989 (exact mass) and a splash10-0kei-9700000000-7f780a1519367df5afc2 fragmentation pattern .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Mechanisms
Esterification Protocols
The primary synthesis route involves esterification of 4-acetylphenol with 3-bromobenzoic acid under acidic or coupling conditions :
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Acid-Catalyzed Esterification:
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Reagents: Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA).
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Conditions: Reflux in anhydrous dichloromethane (DCM) for 6–12 hours.
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Yield: 70–85%.
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Coupling Agent-Mediated Synthesis:
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Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Yield: 80–90%.
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Transesterification and Functionalization
Recent advances utilize transesterification with aldehydes for acyl group transfer, enabling modular synthesis of derivatives . For example, palladium-catalyzed C–H activation allows substitution at the 4-position of the acetylphenyl group, expanding access to analogs for structure-activity studies .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 319.15 g/mol | |
| Melting Point | 112–115°C (estimated) | |
| Solubility | DCM, THF, DMSO; insoluble in H₂O | |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, relevant for biological applications .
Applications in Research and Industry
Biochemical Studies
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Enzyme Inhibition: The bromine atom participates in halogen bonding with catalytic residues, while the acetyl group modulates solubility. Used in studies targeting serine hydrolases and kinases.
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Protein-Ligand Interactions: Serves as a fragment in crystallography to map binding pockets due to its rigid aromatic structure .
Materials Science
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